Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene
Overview
Description
Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene is a heterocyclic compound related to dibenzo[b,n]perylene . It has been studied for its fluorescence and phosphorescence properties . The compound’s CAS number is 196-23-6 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large conjugated system. The fluorescence and phosphorescence properties of this compound have been studied, and it was found that these properties correlate linearly with the Hückel AO coefficients in the HOMO of the parent carbocyclic system dibenzo[b,n]perylene .Scientific Research Applications
Fluorescence and Phosphorescence Properties : The fluorescence and phosphorescence properties of dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene have been studied, revealing correlations with fluorescence quantum yields and phosphorescence lifetimes. This suggests potential applications in areas requiring precise fluorescence and phosphorescence measurements, such as in sensors and optoelectronics (Zander, 1989).
Identification in Marine Sedimentary Rocks : This compound has been identified in marine sedimentary rocks, bitumen, and hydrothermal petroleum. This indicates its potential as a geochemical marker for studying geological processes and hydrocarbon formation (Marynowski et al., 2002).
Effect of Solvent Polarity and Acidity : Research has shown that the fluorescence emission spectra of this compound are influenced by solvent polarity and acidity. This insight is valuable for applications in analytical chemistry and materials science, where solvent interactions are critical (Tucker et al., 1991).
Photodeoxygenation Studies : The photodeoxygenation of this compound S-oxide has been studied, providing insights into photochemical reactions. This could be relevant for developing photochemical synthesis methods or understanding environmental photochemical processes (Chintala et al., 2019).
Optoelectronic Properties in Thiophene-fused Acenes : The optoelectronic properties of thiophene-fused acenes, including dibenzo thiophene, have been examined. This research could contribute to the development of new materials for electronic and optoelectronic devices (Wei et al., 2017).
Hydrogen Evolution in Water Splitting : Studies on the bandgap engineering of conjugated co-polymers containing this compound sulfone have shown significant enhancements in hydrogen evolution rates. This suggests applications in renewable energy, particularly in photocatalytic water splitting (Ye et al., 2020).
properties
IUPAC Name |
16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14S/c1-3-9-21-15(7-1)17-11-5-13-19-20-14-6-12-18-16-8-2-4-10-22(16)28-26(24(18)20)25(23(17)19)27(21)29-28/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPPZOOIHXSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=CC=CC6=C5C7=C(C8=CC=CC=C68)SC2=C47 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348245 | |
Record name | AC1LCMVD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
196-23-6 | |
Record name | AC1LCMVD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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